N-cyclooctyl-1-(4-fluorophenyl)methanesulfonamide
Overview
Description
N-cyclooctyl-1-(4-fluorophenyl)methanesulfonamide, also known as ABT-639, is a selective T-type calcium channel blocker. It has gained significant attention in recent years due to its potential therapeutic applications in various diseases such as hypertension, epilepsy, and chronic pain.
Mechanism of Action
N-cyclooctyl-1-(4-fluorophenyl)methanesulfonamide selectively blocks T-type calcium channels, which are involved in the regulation of neuronal excitability. By blocking these channels, this compound reduces the influx of calcium ions into neurons, which leads to a decrease in neuronal excitability. This mechanism of action is responsible for the antihypertensive, antiepileptic, and analgesic effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have minimal effects on other ion channels and receptors, which makes it a selective T-type calcium channel blocker. It has been shown to have a long half-life in both rats and humans, which makes it a promising candidate for clinical trials. In addition, this compound has been found to have good oral bioavailability, which makes it suitable for oral administration.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclooctyl-1-(4-fluorophenyl)methanesulfonamide is its selectivity for T-type calcium channels, which makes it a useful tool for studying the role of these channels in various diseases. However, one of the limitations of this compound is its relatively low potency compared to other T-type calcium channel blockers. This may limit its effectiveness in certain experimental settings.
Future Directions
There are several future directions for N-cyclooctyl-1-(4-fluorophenyl)methanesulfonamide research. One potential application is in the treatment of neuropathic pain, where this compound has shown promising results in animal models. Another potential application is in the treatment of hypertension, where this compound has been found to reduce blood pressure in animal models. Further research is needed to determine the efficacy and safety of this compound in clinical trials for these and other diseases. In addition, future research could focus on developing more potent T-type calcium channel blockers based on the structure of this compound.
Scientific Research Applications
N-cyclooctyl-1-(4-fluorophenyl)methanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have antihypertensive effects by reducing blood pressure in animal models. In addition, it has also been found to have antiepileptic effects by reducing seizures in animal models. This compound has also been studied for its potential use in chronic pain management. It has been found to reduce pain sensitivity in animal models of neuropathic pain.
properties
IUPAC Name |
N-cyclooctyl-1-(4-fluorophenyl)methanesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNO2S/c16-14-10-8-13(9-11-14)12-20(18,19)17-15-6-4-2-1-3-5-7-15/h8-11,15,17H,1-7,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVXMLOKFVZMIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NS(=O)(=O)CC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.